Diclofenac Ethyl Ester

Description

Properties

IUPAC Name |

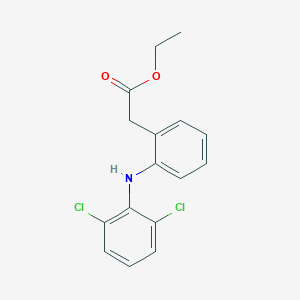

ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBCAMNSNFVYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464198 | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-77-4 | |

| Record name | Diclofenac ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Anti-inflammatory Activity of Diclofenac Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used in the management of pain and inflammatory conditions. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. Diclofenac Ethyl Ester is a prodrug of diclofenac, designed to enhance its therapeutic profile. In biological systems, it undergoes hydrolysis to release the active diclofenac molecule. This guide provides a comprehensive overview of the in vitro anti-inflammatory activity of diclofenac, the active form of this compound, supported by experimental data and protocols. While direct in vitro quantitative data for this compound is limited due to its nature as a prodrug, this document will focus on the well-established activity of its parent compound, diclofenac.

Data Presentation: Quantitative In Vitro Anti-inflammatory Activity of Diclofenac

The following tables summarize the key quantitative data on the in vitro anti-inflammatory effects of diclofenac.

| Assay | Target | Cell Line/System | IC50 Value | Reference |

| COX-1 Inhibition | Cyclooxygenase-1 | Human Whole Blood | 0.4 µM | [1] |

| COX-2 Inhibition | Cyclooxygenase-2 | Human Whole Blood | 0.1 µM | [1] |

| Prostaglandin E2 (PGE2) Inhibition | PGE2 Production | Human Synovial Fibroblasts (IL-1α stimulated) | 1.6 ± 0.02 nM | [2] |

| Nitric Oxide (NO) Inhibition | NO Production | RAW 264.7 Macrophages (LPS-stimulated) | Not explicitly quantified as IC50, but significant inhibition observed. | [3] |

| Assay | Cell Line | Concentration | Effect | Reference |

| Cytotoxicity (LDH release) | HepG2 cells co-cultured with M1 macrophages | Varies | Increased cytotoxicity | [4] |

| Cytotoxicity (LDH release) | HepG2 cells co-cultured with M2 macrophages | Varies | Decreased cytotoxicity compared to M1 co-culture | [4] |

| Cytotoxicity (Apoptosis) | Human Osteoblasts | Concentration-dependent | Increased apoptosis | [5] |

Signaling Pathways

The anti-inflammatory effects of diclofenac are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis. Additionally, diclofenac has been shown to influence other inflammatory pathways, including the NF-κB signaling cascade.

Caption: Inhibition of COX-1 and COX-2 by Diclofenac.

Caption: Diclofenac's modulation of NF-κB signaling.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Human whole blood

-

Test compound (Diclofenac)

-

LPS (for COX-2 induction)

-

Arachidonic acid

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

-

Incubator, centrifuge, microplate reader

Protocol:

-

COX-1 Assay:

-

Collect human whole blood in heparinized tubes.

-

Aliquot the blood into tubes containing the test compound at various concentrations.

-

Incubate for 1 hour at 37°C to allow for coagulation and thromboxane B2 (TXB2) production (a marker of COX-1 activity).

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using an EIA kit.

-

-

COX-2 Assay:

-

Incubate human whole blood with LPS for 24 hours at 37°C to induce COX-2 expression.

-

Add the test compound at various concentrations to the LPS-treated blood.

-

Incubate for 30 minutes at 37°C.

-

Add arachidonic acid to initiate the enzymatic reaction.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To assess the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

-

Test compound (Diclofenac)

-

LPS from E. coli

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

-

Incubator, microplate reader

Protocol:

-

Cell Seeding:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples.

-

Determine the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

-

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of a compound on the viability of cells.

Materials:

-

Target cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

Test compound (this compound or Diclofenac)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Incubator, microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory properties of a compound like this compound.

References

- 1. Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diclofenac-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammation reduces osteoblast cytotoxicity induced by diclofenac: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Diclofenac Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. The ethyl ester derivative of diclofenac is a significant subject of study, particularly in the context of prodrug strategies and formulation development to mitigate the gastrointestinal side effects associated with the parent drug. This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) of diclofenac ethyl ester, detailed experimental protocols for its characterization, and a visualization of its primary mechanism of action.

Spectroscopic Data of this compound

A comprehensive analysis of this compound's structure is achieved through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.8 | Singlet | 2H | Ar-CH₂ -COO- |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.8 - 7.5 | Multiplet | 7H | Aromatic Protons |

| ~9.0 | Singlet (broad) | 1H | -NH - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~40 | Ar-CH₂ -COO- |

| ~61 | -O-CH₂ -CH₃ |

| ~115 - 145 | Aromatic Carbons |

| ~171 | -C =O |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of specific functional group absorptions. A key indicator of the successful esterification of diclofenac is the appearance of a strong carbonyl (C=O) stretching vibration, which has been reported to be around 1712-1721 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2980 | Medium | Aliphatic C-H Stretch |

| ~1712 - 1721 | Strong | C=O Stretch (Ester) [1] |

| ~1500 - 1600 | Medium-Strong | Aromatic C=C Bending |

| ~1200 - 1300 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-Cl Stretch |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail the generalized experimental protocols for NMR and IR spectroscopy applicable to a small organic molecule like this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

2. Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts of the peaks are referenced to the TMS signal.

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

1. Sample Preparation:

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

For a solid sample, a pressure clamp is applied to ensure good contact between the sample and the crystal surface.

2. Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any signals from the crystal and the surrounding atmosphere (e.g., CO₂, H₂O).

-

The sample is then placed on the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

The resulting spectrum displays the absorbance or transmittance of the sample as a function of wavenumber.

-

Peak picking algorithms can be used to identify the exact wavenumbers of the absorption maxima.

Mechanism of Action: Signaling Pathway

Diclofenac primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The following diagram illustrates this fundamental signaling pathway.

Conclusion

This technical guide has provided an overview of the spectroscopic characteristics of this compound and the experimental protocols for their determination. While a complete, publicly available, and fully assigned high-resolution NMR dataset remains elusive, the provided information on key IR absorptions and predicted NMR shifts offers valuable guidance for researchers. The visualization of the primary mechanism of action underscores the fundamental role of COX inhibition in the therapeutic effects of diclofenac. Further research and publication of detailed spectroscopic data would be beneficial to the scientific community for the continued development and analysis of diclofenac-related compounds.

References

Solubility profile of Diclofenac Ethyl Ester in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of diclofenac ethyl ester, a prominent ester prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for a typical solubility study.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available data, primarily from chemical suppliers, is summarized in the table below for easy comparison. It is important to note the discrepancy in the reported solubility in Dimethyl Sulfoxide (DMSO), which may be attributable to different experimental conditions or measurement techniques.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Source(s) |

| Dimethylformamide (DMF) | C₃H₇NO | 10 | Not Specified | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5 - 50 | Not Specified | [1][2][4] |

| DMF:PBS (pH 7.2) (1:3) | - | 0.25 | Not Specified | [1][2][3] |

| 10% DMSO / 90% Corn Oil | - | ≥ 2.5 | Not Specified | [4] |

Note: The solubility data presented is primarily sourced from publicly available information from chemical suppliers and may not have undergone rigorous peer review. Researchers are advised to independently verify this data for their specific applications.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is considered the gold standard for determining equilibrium solubility. Below is a detailed methodology adapted from common laboratory practices.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (pure compound)

-

Solvent of interest (e.g., ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials containing a known volume of the selected solvent. The excess solid should be visually present to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique (e.g., UV-Vis spectroscopy).

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

Thermal Stability and Degradation Profile of Diclofenac Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Diclofenac Ethyl Ester. Due to the limited availability of direct thermoanalytical data for the ethyl ester, this guide synthesizes information from studies on its parent compound, Diclofenac, and its sodium salt to predict and understand its stability characteristics. This document outlines potential degradation pathways, presents key thermal events, and provides detailed experimental protocols for researchers investigating the thermal properties of this compound and related compounds. The information herein is intended to support drug development professionals in ensuring the stability, safety, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient.

Introduction

This compound is an ester prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. As with any active pharmaceutical ingredient (API), understanding its thermal stability is paramount for formulation development, manufacturing, packaging, and establishing appropriate storage conditions and shelf-life. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physicochemical properties of the drug substance and product.

This guide summarizes the current understanding of the thermal behavior of Diclofenac and its derivatives, offering insights into the expected stability of this compound. It also provides standardized methodologies for conducting thermal analysis and forced degradation studies in accordance with ICH guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅Cl₂NO₂ | N/A |

| Molecular Weight | 324.20 g/mol | N/A |

| Melting Point | 67-69 °C | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Storage | -20°C for long-term storage | [2] |

Predicted Thermal Degradation Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Diclofenac Sodium, thermal decomposition is observed to begin at approximately 230°C, with a significant mass loss occurring at an extrapolated onset temperature of 281°C in a nitrogen atmosphere[3]. It is anticipated that this compound, having a lower melting point, may exhibit an earlier onset of decomposition. The degradation process is expected to involve the loss of the ethyl ester group and subsequent decomposition of the core molecule.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For Diclofenac, a sharp endothermic peak corresponding to its melting point is observed. However, the melting point has been shown to be dependent on the atmospheric conditions. In an inert nitrogen atmosphere, the melting point is around 180°C, while in the presence of air, it is lower, at approximately 160°C[4]. This difference is attributed to oxidative degradation occurring prior to melting[4]. A similar behavior can be expected for this compound, with a melting endotherm around its reported melting point of 67-69 °C, potentially followed by exothermic events in an oxidative atmosphere, indicating degradation.

Table 1: Summary of Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Technique | Atmosphere | Predicted Observation |

| Melting | 67 - 75 | DSC | Inert/Oxidative | Sharp endothermic peak |

| Decomposition Onset | > 150 | TGA/DSC | Inert/Oxidative | Mass loss (TGA), Exothermic peak (DSC - oxidative) |

| Major Decomposition | > 200 | TGA | Inert/Oxidative | Significant mass loss |

Note: The predicted temperature ranges are estimations based on the properties of Diclofenac and general principles of thermal analysis. Experimental verification is crucial.

Predicted Degradation Pathways

The primary degradation pathway for Diclofenac under thermal stress is intramolecular cyclization to form 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac lactam)[1][5]. This reaction is particularly favored in acidic conditions but can also be induced by heat. In the presence of oxygen, further oxidative degradation products can be formed[4]. For this compound, the initial degradation step is likely to be hydrolysis of the ester bond to form Diclofenac, which can then undergo cyclization. Direct thermal degradation of the ester is also possible.

References

- 1. Kinetic Model of Diclofenac Degradation Developed Using Multivariate Curve Resolution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Diclofenac Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac ethyl ester is the ethyl ester prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. As a prodrug, it is designed to overcome some of the limitations of the parent compound, primarily gastrointestinal (GI) toxicity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available preclinical data. The information is intended to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound.

Introduction

Diclofenac is a potent NSAID that effectively reduces pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, its use is often associated with adverse GI effects, which are primarily attributed to the direct inhibition of COX-1 in the gastric mucosa and the presence of a free carboxylic acid group.[3][4] The esterification of diclofenac to form this compound is a prodrug strategy aimed at temporarily masking the carboxylic acid moiety. This approach is intended to reduce direct contact irritation in the upper GI tract. Following oral administration, the ester is expected to be absorbed and subsequently hydrolyzed by esterases in the plasma and liver to release the active drug, diclofenac.

Mechanism of Action

The pharmacological activity of this compound is dependent on its in vivo hydrolysis to diclofenac. Therefore, its mechanism of action is identical to that of diclofenac.

Cyclooxygenase (COX) Inhibition

Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[2][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] While the therapeutic anti-inflammatory and analgesic effects are primarily mediated through the inhibition of COX-2 at the site of inflammation, the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to unwanted side effects.[5]

Signaling Pathway of Diclofenac's Action

Caption: Diclofenac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

In Vitro COX Inhibition Data (Diclofenac)

| Enzyme | IC50 (µM) | Assay System |

| Human COX-1 | 0.076 | Human peripheral monocytes |

| Human COX-2 | 0.026 | Human peripheral monocytes[1] |

| Ovine COX-1 | 0.06 | LC-MS-MS based assay[6] |

| Ovine COX-2 | 0.79 | LC-MS-MS based assay[6] |

| Human COX-2 | 0.40 | LC-MS-MS based assay[6] |

| COX-1 (intact cells) | ~1.54 (0.5 µg/ml) | Intact cells[2] |

| COX-2 (intact cells) | ~1.54 (0.5 µg/ml) | Intact cells[2] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption as the intact ester, followed by hydrolysis to the active diclofenac.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, the more lipophilic ester form is expected to be readily absorbed from the gastrointestinal tract. Once in systemic circulation, it is anticipated to undergo rapid and extensive hydrolysis by plasma and hepatic esterases to yield diclofenac and ethanol. The resulting diclofenac then follows its known pharmacokinetic pathway, including high plasma protein binding, hepatic metabolism (primarily by CYP2C9), and subsequent renal and biliary excretion of its metabolites.[7]

Workflow for In Vivo Pharmacokinetic Studies

Caption: Workflow for a typical in vivo pharmacokinetic study.

Pharmacokinetic Parameters (Diclofenac in Rats)

While specific pharmacokinetic data for this compound is limited, the following table presents the pharmacokinetic parameters of diclofenac following oral administration in rats, which is the ultimate active form of the ethyl ester prodrug.

| Parameter | Value | Animal Model | Dosing |

| Cmax | 1272 ± 112 ng/mL | Sprague-Dawley Rats[7] | 2 mg/kg, p.o. |

| Tmax | 0.19 ± 0.04 h | Sprague-Dawley Rats[7] | 2 mg/kg, p.o. |

| AUC(0-∞) | 2501 ± 303 hng/mL | Sprague-Dawley Rats[7] | 2 mg/kg, p.o. |

| t1/2 | 1.12 ± 0.18 h | Sprague-Dawley Rats[7] | 2 mg/kg, p.o. |

| Cmax | 10.1 ± 1.1 µg/mL | Rats[6] | 18 mg/kg, p.o. |

| Tmax | 12.1 ± 3.6 min | Rats[6] | 18 mg/kg, p.o. |

| AUC(0-t) | 1400.8 ± 170.0 µgmin/mL | Rats[6] | 18 mg/kg, p.o. |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of the in vivo formation of diclofenac. These effects include anti-inflammatory and analgesic activities.

Anti-inflammatory Activity

The anti-inflammatory efficacy of diclofenac is well-established and is attributed to the inhibition of prostaglandin synthesis at the site of inflammation. In preclinical models, the carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.[8][9]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Dosing: this compound, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally at specified doses.[9]

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[8][10]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[8][10]

-

Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

Although specific quantitative data for this compound is not available, diclofenac has been shown to produce a dose-dependent reduction in paw edema in this model, with an ED50 of 3.74 ± 1.39 mg/kg.[9]

Analgesic Activity

The analgesic effect of diclofenac is also linked to the inhibition of prostaglandin synthesis, which reduces the sensitization of nociceptors. The hot plate test is a common method to assess centrally mediated analgesia.

Experimental Protocol: Hot Plate Test in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are used.[11]

-

Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 1°C) is used.[11]

-

Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Dosing: Animals are treated with this compound, a reference analgesic, or a vehicle control.

-

Measurement: The reaction time is measured at predetermined intervals after drug administration (e.g., 30, 60, 90, 120 minutes).[11]

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Diclofenac has been shown to have an ED50 of 7.20 mg/kg in a formalin test, another model of analgesia.[12]

Logical Relationship of this compound's Pharmacology

Caption: The pharmacological cascade of this compound.

Gastrointestinal Safety Profile

A primary rationale for the development of this compound is to improve the gastrointestinal safety profile of diclofenac. The temporary masking of the carboxylic acid group is hypothesized to reduce direct mucosal irritation.

Experimental Protocol: Gastric Ulcerogenicity in Rats

-

Animals: Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.[9][13]

-

Dosing: High doses of this compound, diclofenac sodium, and a vehicle control are administered orally.[9][13]

-

Observation Period: Animals are observed for a set period (e.g., 4-6 hours) after dosing.

-

Evaluation: Animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers and lesions. The number and severity of ulcers are scored.[3]

Studies on other diclofenac ester prodrugs have demonstrated a significant reduction in ulcerogenic potential compared to the parent drug.[9]

Conclusion

This compound is a prodrug of diclofenac designed to mitigate the gastrointestinal side effects associated with the parent compound. Its pharmacological activity is entirely dependent on its conversion to diclofenac, which then acts as a non-selective inhibitor of COX-1 and COX-2. While the theoretical advantages of this prodrug approach are clear, there is a notable lack of publicly available, specific quantitative data on the pharmacological profile of this compound itself. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, including its COX inhibition profile, in vivo efficacy in models of pain and inflammation, and a comprehensive gastrointestinal safety assessment. Such data are crucial for validating the therapeutic potential of this compound as a safer alternative to conventional diclofenac.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. Evaluation of gastric tolerability for long-term use of diclofenac and celecoxib in male albino rats and potential gastroprotective benefits of royal jelly: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preemptive analgesic effect of diclofenac: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aging enhances susceptibility of diclofenac-treated rats to gastric ulceration, while attenuating enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Diclofenac Ethyl Ester in Human Plasma by HPLC-UV

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Diclofenac Ethyl Ester in human plasma. The protocol is adapted from established methods for the parent compound, diclofenac, and is intended for use in pharmacokinetic studies and other research applications.

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Its ethyl ester, this compound, is a more lipophilic derivative that may be used in various pharmaceutical formulations. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and bioavailability studies. This document provides a detailed protocol for a sensitive and reliable reversed-phase HPLC method for this purpose. The method employs liquid-liquid extraction (LLE) for sample clean-up and an internal standard (IS) for accurate quantification.

Experimental Protocol

This protocol is designed for researchers and scientists in drug development and bioanalysis.

2.1. Materials and Reagents

-

This compound (analytical standard)

-

Naproxen (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Orthophosphoric acid

-

Deionized water

-

Human plasma (drug-free)

2.2. Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column is required.

2.3. Preparation of Solutions

-

Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

-

Stock Solution of Naproxen (IS) (100 µg/mL): Accurately weigh 10 mg of Naproxen and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.1 to 40 µg/mL.

-

Calibration Standards: Spike 100 µL of each working standard solution into 1 mL of blank plasma to achieve final concentrations ranging from 10 to 4000 ng/mL.

2.4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma sample (calibration standard, quality control, or unknown sample) into a 10 mL glass tube.

-

Add 100 µL of the internal standard solution (Naproxen, 10 µg/mL).

-

Add 1 mL of 1M orthophosphoric acid to acidify the sample and vortex for 20 seconds.

-

Add 5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 3000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC system.

HPLC Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

| Parameter | Value |

| Column | C18 (e.g., µ-bondapack), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (50:49.5:0.5, v/v/v), pH adjusted to 3.5 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 276 nm |

| Injection Volume | 50 µL |

| Column Temperature | Ambient |

| Internal Standard | Naproxen |

Method Validation Summary

The following table presents the anticipated validation parameters for this method, based on similar assays for diclofenac.[1]

| Parameter | Anticipated Result |

| Linearity Range | 10 - 4000 ng/mL (r² > 0.999) |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Limit of Detection (LOD) | 3 ng/mL |

| Intra-day Precision (%RSD) | < 6% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 92% - 105% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of this compound in plasma.

Caption: Workflow for this compound quantification in plasma.

Disclaimer: This is a proposed method adapted from established protocols for diclofenac and should be fully validated according to regulatory guidelines (e.g., ICH, FDA) before routine use.

References

Application Notes and Protocols for the Synthesis of Diclofenac Ethyl Ester

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) effective in treating pain and inflammation.[1] However, its acidic nature can lead to gastrointestinal side effects.[2][3] The synthesis of diclofenac ethyl ester is a common prodrug strategy to mask the carboxylic acid group, potentially reducing these side effects and improving the drug's lipophilicity.[2] The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6][7]

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from diclofenac acid and ethanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[5][7] The mechanism involves the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the diclofenac acid, increasing the electrophilicity of the carbonyl carbon.[4][5]

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4]

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and the water produced is removed.[5][7]

Experimental Protocol

This protocol details the synthesis of this compound from diclofenac acid using two common acid catalysts: sulfuric acid and thionyl chloride.

Method 1: Using Sulfuric Acid as a Catalyst

Materials and Reagents:

-

Diclofenac acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers and flasks

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, dissolve diclofenac acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 5-6 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with distilled water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure ester.[9]

Method 2: Using Thionyl Chloride as a Catalyst

Procedure:

-

Suspend diclofenac (e.g., 0.01 mol) in absolute ethanol (e.g., 85 ml) in a round-bottom flask and cool the mixture to -15°C.[10]

-

Add thionyl chloride (e.g., 0.01 mol) dropwise, ensuring the temperature remains below -10°C.[10]

-

Maintain the reaction mixture at 40°C for 3 hours.[10]

-

Following this, reflux the mixture for an additional 3 hours and then leave it to stir at room temperature overnight.[10]

-

Evaporate the solvent to dryness. To ensure complete removal of excess thionyl chloride, re-dissolve the residue in absolute ethanol and evaporate again. Repeat this process several times.[10]

-

The resulting solid is the crude this compound, which can be further purified by recrystallization.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Diclofenac Acid | C₁₄H₁₁Cl₂NO₂ | 296.15 | 156-158 | White to off-white crystalline powder |

| This compound | C₁₆H₁₅Cl₂NO₂ | 324.20[11][12] | 57-58[13] | Crystalline solid[11] |

Table 2: Experimental Parameters and Results

| Parameter | Value | Reference |

| Reaction Time | ||

| Sulfuric Acid Method | 5-6 hours | [8] |

| Thionyl Chloride Method | ~6 hours + overnight stirring | [10] |

| Reaction Temperature | ||

| Sulfuric Acid Method | ~80°C (Reflux) | [8] |

| Thionyl Chloride Method | -15°C to 40°C, then reflux | [10] |

| Yield | 70-90% (Typical for Fischer Esterification) | |

| Purity | ≥98% | [11] |

Table 3: Spectroscopic Data for Product Characterization

| Spectroscopic Method | Characteristic Peaks for this compound | Reference |

| FTIR (cm⁻¹) | ~1712-1721 (C=O stretch of ester), Disappearance of broad -OH band of carboxylic acid | [2][10] |

| ¹H-NMR (CDCl₃, δ ppm) | 1.25 (t, 3H, -CH₃), 4.15 (q, 2H, -OCH₂-), 3.85 (s, 2H, benzylic -CH₂-), 6.9-7.4 (m, 7H, aromatic protons) | [13] |

| ¹³C-NMR (CDCl₃, δ ppm) | 14.2 (-CH₃), 60.9 (-OCH₂-), 38.6 (benzylic -CH₂-), Aromatic carbons in the range of 115-143, 171.5 (C=O) |

Visualizations

References

- 1. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound | TRC-D436495-100MG | LGC Standards [lgcstandards.com]

- 13. Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1H NMR Analysis of Diclofenac Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Diclofenac Ethyl Ester using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document outlines the necessary steps for sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.

Introduction

This compound is an ester derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. As a potential prodrug or impurity, its structural elucidation and purity assessment are crucial in drug development and quality control. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of such small molecules. This protocol provides a standardized procedure for obtaining high-quality ¹H NMR spectra of this compound.

Data Presentation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | 1.1 - 1.3 | Triplet (t) | 3H |

| CH₂ (ethyl group) | 4.0 - 4.2 | Quartet (q) | 2H |

| CH₂ (acetate group) | 3.6 - 3.8 | Singlet (s) | 2H |

| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) | 7H |

| NH Proton | 8.0 - 9.0 | Singlet (s, broad) | 1H |

Experimental Protocol

This section details the methodology for the ¹H NMR analysis of this compound.

1. Sample Preparation

-

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

-

NMR tubes (5 mm)

-

Volumetric flask

-

Pipettes

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Add a small amount of TMS as an internal standard.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ or DMSO-d₆ |

| Temperature | 298 K (25 °C) |

| Pulse Sequence | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay (d1) | 1.0 - 5.0 s |

| Acquisition Time (aq) | 3 - 4 s |

| Spectral Width (sw) | 16 ppm (-2 to 14 ppm) |

| Receiver Gain | Auto-adjusted |

3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all the peaks in the spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the this compound molecule.

-

Assess the purity of the sample by identifying any impurity peaks and calculating their relative integration.

Workflow Diagram

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

Caption: Workflow for ¹H NMR Analysis of this compound.

Formulation of Diclofenac Ethyl Ester for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac Ethyl Ester (DEE) is an ester prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. As a prodrug, DEE is designed to overcome some of the limitations of diclofenac, such as gastrointestinal side effects, by masking the active carboxylic acid group. For successful in vivo evaluation of DEE, appropriate formulation is critical to ensure desired solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DEE is fundamental for formulation development.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₅Cl₂NO₂ | [1] |

| Molecular Weight | 324.2 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | - DMSO: 5 mg/mL- DMF: 10 mg/mL- DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL- Corn oil (with 10% DMSO): ≥ 2.5 mg/mL (clear solution) | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

This protocol is adapted from methodologies used for oral administration of poorly water-soluble drugs in rodents.

Materials:

-

This compound (DEE) powder

-

0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in purified water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure:

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of Na-CMC by slowly adding the required amount of Na-CMC powder to purified water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.

-

Weighing DEE: Accurately weigh the required amount of DEE powder based on the desired final concentration and dosing volume.

-

Levigation: Transfer the weighed DEE powder to a mortar. Add a small volume of the 0.5% Na-CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

-

Suspension Formation: Gradually add the remaining volume of the 0.5% Na-CMC vehicle to the paste while continuously stirring or homogenizing until a homogenous suspension is achieved.

-

Final Volume Adjustment: Transfer the suspension to a calibrated volumetric flask and adjust to the final volume with the vehicle.

-

Storage: Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use to ensure uniform drug distribution.

Protocol 2: Preparation of this compound Solution for Parenteral (Intravenous/Intraperitoneal) Administration

This protocol describes the preparation of a clear solution of DEE suitable for parenteral administration in small animals, based on common solvent systems for poorly soluble compounds.

Materials:

-

This compound (DEE) powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Corn oil, sterile

-

Sterile vials

-

Sterile syringes and filters (0.22 µm)

-

Vortex mixer

Procedure:

-

DEE Stock Solution: In a sterile vial, dissolve the required amount of DEE powder in a minimal volume of DMSO. For example, to achieve a final concentration of 2.5 mg/mL in a 10% DMSO/90% corn oil vehicle, a stock solution of 25 mg/mL in DMSO can be prepared.

-

Vehicle Preparation: In a separate sterile vial, measure the required volume of sterile corn oil.

-

Mixing: While vortexing the corn oil, slowly add the DEE stock solution to achieve the final desired concentration and solvent ratio (e.g., 1 part DEE stock to 9 parts corn oil for a 10% DMSO formulation).

-

Sterilization: Aseptically filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

-

Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization. If observed, the solution should be gently warmed (e.g., to 37°C) and vortexed to redissolve the compound.

-

Storage: Store the parenteral solution at controlled room temperature, protected from light. Due to the presence of DMSO, long-term storage stability should be evaluated.

In Vivo Study Considerations

The choice of formulation will depend on the specific aims of the in vivo study, including the route of administration and the desired pharmacokinetic profile.

| Formulation Type | Route of Administration | Advantages | Disadvantages |

| Oral Suspension | Oral (gavage) | - Mimics potential clinical oral dosage forms.- Allows for the administration of higher doses compared to solutions for poorly soluble drugs. | - Potential for variable absorption due to particle size and dissolution rate.- Requires careful homogenization to ensure dose uniformity. |

| Parenteral Solution | Intravenous (IV), Intraperitoneal (IP) | - Ensures complete bioavailability (IV).- Provides rapid onset of action.- Suitable for compounds with poor oral absorption. | - Risk of precipitation upon injection into the aqueous environment of the bloodstream.- Potential for solvent-related toxicity (e.g., with high concentrations of DMSO). |

Data Presentation

Pharmacokinetic Parameters of Diclofenac after Oral Administration in Rats

While specific pharmacokinetic data for DEE formulations are limited in publicly available literature, data for the parent drug, diclofenac sodium, can provide a useful benchmark for study design and data interpretation.

| Parameter | Value (Mean ± SD) | Animal Model | Reference |

| Dose | 2 mg/kg | Sprague-Dawley Rats | [4][5] |

| Cmax (ng/mL) | 1272 ± 112 | Sprague-Dawley Rats | [4][5] |

| Tmax (h) | 0.19 ± 0.04 | Sprague-Dawley Rats | [4][5] |

| AUC₀-∞ (h*ng/mL) | 2501 ± 303 | Sprague-Dawley Rats | [4][5] |

| t₁/₂ (h) | 1.12 ± 0.18 | Sprague-Dawley Rats | [4][5] |

| Bioavailability (%) | ~74.4 | Sprague-Dawley Rats | [4] |

Mandatory Visualizations

Signaling Pathway: Prodrug Conversion and Mechanism of Action

References

- 1. research.monash.edu [research.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. US11110073B2 - Storage stable aqueous injectable solution comprising diclofenac - Google Patents [patents.google.com]

- 4. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Analytical Method Validation for Diclofenac Ethyl Ester Assay

Introduction

This document provides a comprehensive guide to the validation of an analytical method for the quantitative determination of Diclofenac Ethyl Ester. The protocols described herein are based on the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the reliability, reproducibility, and accuracy of the analytical data.[1][2][3][4] A robust and validated analytical method is critical for the consistent quality control of drug substances and drug products.

The validation process demonstrates that the analytical procedure is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the assay of this compound.

Chromatographic Conditions (Hypothetical)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water (e.g., 65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 276 nm |

| Column Temperature | 25 °C |

| Run Time | 10 minutes |

Experimental Protocols

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][5]

Protocol:

-

Blank Analysis: Inject the mobile phase and a placebo solution (formulation matrix without the active pharmaceutical ingredient, API) to ensure no interfering peaks are observed at the retention time of this compound.

-

Standard Solution: Inject a standard solution of this compound to determine its retention time.

-

Spiked Sample: Spike the placebo solution with a known concentration of this compound and its potential impurities or degradation products.

-

Analysis: Analyze the spiked sample to demonstrate that the peak for this compound is well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector can also be performed.[6]

Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[5][7]

Protocol:

-

Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration). A typical range for this compound could be 10-150 µg/mL.[8]

-

Analysis: Inject each calibration standard in triplicate.

-

Data Evaluation: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[1][7]

Protocol:

-

Sample Preparation: Prepare placebo samples spiked with the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6][9]

-

Analysis: Prepare three replicates for each concentration level and analyze them using the developed HPLC method.

-

Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

-

The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).[10]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels:

-

Repeatability (Intra-day Precision): Precision over a short interval of time with the same analyst and equipment.

-

Intermediate Precision (Inter-day and Inter-analyst Precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Protocol:

-

Repeatability:

-

Prepare six independent samples of this compound at 100% of the target concentration.

-

Analyze these samples on the same day under the same conditions.

-

Calculate the mean, standard deviation, and relative standard deviation (%RSD).

-

-

Intermediate Precision:

-

Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

-

Calculate the %RSD for the combined data from both studies. The %RSD should typically be ≤ 2%.[1]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][8]

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.[5]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Protocol:

-

Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Mobile phase composition (e.g., ± 2% organic phase)

-

Column temperature (e.g., ± 2 °C)

-

Wavelength of detection (e.g., ± 2 nm)

-

-

Analyze a standard solution under each of the modified conditions.

-

Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the system suitability parameters remain within the acceptance criteria.

Data Presentation

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751234 |

| 100 | 1502468 |

| 150 | 2253701 |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 15012x + 123 |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery | Mean % Recovery |

| 80% | 40 | 39.8 | 99.5 | 99.6 |

| 100% | 50 | 49.9 | 99.8 | |

| 120% | 60 | 59.5 | 99.2 |

Table 3: Precision Data

| Precision Type | Sample No. | Assay (%) | Mean (%) | %RSD |

| Repeatability | 1 | 99.8 | 99.7 | 0.45 |

| 2 | 99.2 | |||

| 3 | 100.1 | |||

| 4 | 99.5 | |||

| 5 | 99.9 | |||

| 6 | 99.6 | |||

| Intermediate Precision | Day 1 / Analyst 1 | - | 99.7 | 0.68 |

| Day 2 / Analyst 2 | - | 99.4 |

Table 4: LOD and LOQ

| Parameter | Value |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

Table 5: Robustness Data

| Parameter Varied | Modification | Retention Time (min) | Peak Area | Tailing Factor |

| Flow Rate | 0.9 mL/min | 5.8 | 1669410 | 1.1 |

| 1.1 mL/min | 4.7 | 1365880 | 1.1 | |

| Mobile Phase | 63:37 | 5.4 | 1510234 | 1.2 |

| 67:33 | 4.9 | 1498765 | 1.1 |

Mandatory Visualization

Caption: Experimental workflow for analytical method validation.

Caption: Logical relationships between validation parameters.

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. ijraset.com [ijraset.com]

Application Notes and Protocols: Esterification of Diclofenac with Ethanol

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. The esterification of diclofenac, particularly with ethanol to form diclofenac ethyl ester, is a significant chemical modification. This process can alter the drug's physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides detailed protocols for the synthesis of this compound, summarizes key quantitative data from various synthetic approaches, and presents a visual workflow of the experimental procedure.

Quantitative Data Summary

The following table summarizes the quantitative data from different reported procedures for the esterification of diclofenac with ethanol, providing a comparative overview of reaction conditions and outcomes.

| Parameter | Method 1 | Method 2 |

| Diclofenac | 2.96 g (0.01 mol) | 6 g (0.02 mol) |

| Ethanol | 85 mL (absolute) | 21.3 mL (absolute) |

| Catalyst | Thionyl chloride (0.73 mL, 0.01 mol) | Concentrated Sulfuric Acid (0.3 g) |

| Solvent | Ethanol | Acetone (16 mL) |

| Temperature | -15°C initially, then 40°C, then reflux | Reflux |

| Reaction Time | 3 hours at 40°C, then 3 hours reflux | 15 minutes |

| Yield | Not explicitly stated | 86%[1] |

| Purification | Evaporation and re-dissolution in ethanol | Crystallization from petroleum ether[1] |

Experimental Protocols

Two primary methods for the esterification of diclofenac with ethanol are the Fischer-Speier esterification using a strong acid catalyst and a method employing thionyl chloride.

Method 1: Fischer-Speier Esterification with Sulfuric Acid Catalyst [1]

This protocol utilizes concentrated sulfuric acid as a catalyst to facilitate the reaction between diclofenac and ethanol.

Materials:

-

Diclofenac (6 g)

-

Absolute ethanol (21.3 mL)

-

Acetone (16 mL)

-

Concentrated sulfuric acid (0.3 g)

-

Petroleum ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 6 g of diclofenac in 16 mL of acetone.

-

To this solution, add 21.3 mL of absolute ethanol.

-

Carefully add 0.3 g of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 15 minutes.

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by crystallization from petroleum ether to yield this compound.

Method 2: Esterification using Thionyl Chloride [2]

This method employs thionyl chloride to first convert the carboxylic acid to a more reactive acyl chloride, which then reacts with ethanol.

Materials:

-

Diclofenac (2.96 g, 0.01 mol)

-

Absolute ethanol (85 mL)

-

Thionyl chloride (0.73 mL, 0.01 mol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Suspend 2.96 g of diclofenac in 85 mL of absolute ethanol in a round-bottom flask.

-

Cool the suspension to -15°C using an appropriate cooling bath.

-

Add 0.73 mL of thionyl chloride dropwise to the cooled suspension, ensuring the temperature is maintained below -10°C.

-

After the addition is complete, maintain the reaction mixture at 40°C for 3 hours.

-

Following the 3-hour incubation, set up the apparatus for reflux and heat the mixture for an additional 3 hours.

-

After refluxing, allow the reaction mixture to stand at room temperature overnight.

-

Evaporate the solvent to dryness.

-

To ensure complete removal of excess thionyl chloride, re-dissolve the residue in absolute ethanol and evaporate to dryness. Repeat this step several times. The resulting product is this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the esterification of diclofenac with ethanol.

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diclofenac Ethyl Ester

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield of Diclofenac Ethyl Ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods involve the esterification of Diclofenac acid. Key approaches include:

-

Fischer-Speier Esterification: Reacting Diclofenac acid with excess ethanol using a strong acid catalyst like concentrated sulfuric acid.[1]

-

Thionyl Chloride Method: Activating the carboxylic acid with thionyl chloride to form an acyl chloride, which then readily reacts with ethanol.[2]

-

Carbodiimide Coupling: Using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine.[3][4]

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields can stem from several factors. A primary issue is the propensity of Diclofenac acid to undergo intramolecular cyclization to form 1-(2,6-dichlorophenyl)indolin-2-one, also known as Diclofenac lactam.[4] This side reaction is particularly prevalent under acidic conditions or during certain coupling reactions. Other causes include incomplete reactions, autocondensation of the free acid, and product loss during aqueous workup or purification steps.[5]

Q3: How can I minimize the formation of the Diclofenac lactam byproduct?